![molecular formula C7H6N2O2 B11759787 3,6-dihydro-1H-pyrrolo[2,3-c]pyridine-2,7-dione](/img/structure/B11759787.png)
3,6-dihydro-1H-pyrrolo[2,3-c]pyridine-2,7-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Dihydro-1H-pyrrolo[2,3-c]pyridine-2,7-dione is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields such as medicinal chemistry and materials science. This compound features a fused pyrrole and pyridine ring system, which contributes to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dihydro-1H-pyrrolo[2,3-c]pyridine-2,7-dione typically involves cyclization reactions. One common method includes the condensation of appropriate pyrrole and pyridine precursors under acidic or basic conditions. For instance, the reaction of a pyrrole derivative with a suitable dicarbonyl compound can lead to the formation of the desired fused ring system .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
3,6-Dihydro-1H-pyrrolo[2,3-c]pyridine-2,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the pyrrole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
3,6-Dihydro-1H-pyrrolo[2,3-c]pyridine-2,7-dione has been explored for its potential in several scientific research areas:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a therapeutic agent, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
作用机制
The mechanism of action of 3,6-dihydro-1H-pyrrolo[2,3-c]pyridine-2,7-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and derivative of the compound .
相似化合物的比较
Similar Compounds
1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione: Similar fused ring structure but with different substitution patterns.
1H-pyrrolo[2,3-b]pyridine: Another fused pyrrole-pyridine system with distinct chemical properties.
Pyrrolopyrazine derivatives: Contain a pyrrole and pyrazine ring, exhibiting different biological activities.
Uniqueness
3,6-Dihydro-1H-pyrrolo[2,3-c]pyridine-2,7-dione stands out due to its specific ring fusion and the potential for diverse chemical modifications. This makes it a versatile scaffold for developing new compounds with tailored properties for various applications.
属性
分子式 |
C7H6N2O2 |
|---|---|
分子量 |
150.13 g/mol |
IUPAC 名称 |
3,6-dihydro-1H-pyrrolo[2,3-c]pyridine-2,7-dione |
InChI |
InChI=1S/C7H6N2O2/c10-5-3-4-1-2-8-7(11)6(4)9-5/h1-2H,3H2,(H,8,11)(H,9,10) |
InChI 键 |
ILLIVCPMYPCQCW-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(C(=O)NC=C2)NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[Ethyl-(2-methyl-benzyl)-amino]-acetic acid](/img/structure/B11759705.png)
![(2S)-2-[(2S)-2-aminopropanamido]-3-{[(2R,3R)-3-carbamoyloxiran-2-yl]formamido}propanoic acid](/img/structure/B11759712.png)

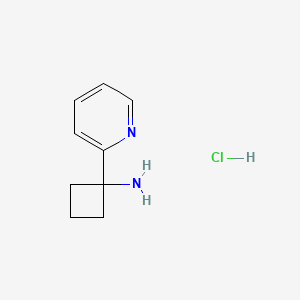

![(4S)-4-[(2S)-2-[(2S)-2-[(2S)-2-[(2S)-2-[(2S)-2-[(2S)-2-[(2S)-6-amino-2-[(2S)-2-amino-5-carbamimidamidopentanamido]hexanamido]-3-carboxypropanamido]-3-methylbutanamido]-3-(4-hydroxyphenyl)propanamido]-4-carboxybutanamido]-4-carboxybutanamido]propanamido]-4-{[(1S)-2-carbamoyl-1-carboxyethyl]carbamoyl}butanoic acid](/img/structure/B11759740.png)
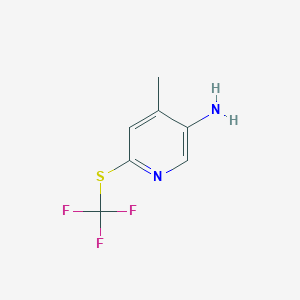
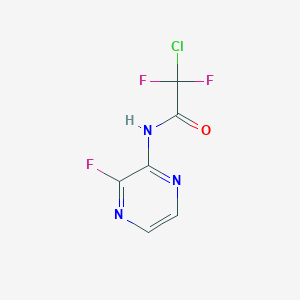
![[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11759761.png)
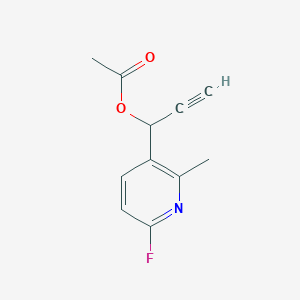
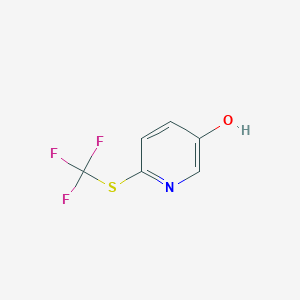


-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11759793.png)
